molecular formula C30H48O4 B1252758 Siaresinol

Siaresinol

Cat. No.: B1252758
M. Wt: 472.7 g/mol
InChI Key: KFALHTDSQSJCFC-LLICELPBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Siaresinol is a triterpenoid.

Scientific Research Applications

Antinociceptive and Anti-inflammatory Activity

Siaresinolic acid, a form of siaresinol, has been isolated from the leaves of Sabicea grisea and studied for its antinociceptive (pain relief) and anti-inflammatory properties. Research has shown that siaresinolic acid significantly reduces nociceptive response in animal models and inhibits key events in inflammatory responses, such as leukocyte influx and increased inflammatory mediators. This suggests potential applications of siaresinolic acid in pain and inflammation management (Oliveira et al., 2015).

Role in Cancer Cell Line Study

Investigations into the bioactive compounds in Anemone taipaiensis have revealed new oleanane-type triterpenoid saponins with siaresinolic acid as the aglycone. These compounds, including siaresinolic acid, exhibited cytotoxic activity against various human cancer cell lines, indicating a potential role in cancer research and treatment (Wang et al., 2013).

In Silico Studies and Computational Toxicology

In silico methods, including computational toxicology, are crucial in assessing potential toxicological endpoints of compounds like this compound. These approaches combine structural information with practical testing to suggest mechanisms of toxicity and assess cytotoxic and genotoxic potential, enhancing understanding of compounds like this compound in pharmaceutical sciences (Valerio, 2009).

Properties

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(1S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O4/c1-25(2)14-16-30(24(33)34)17-15-28(6)18(22(30)23(25)32)8-9-20-27(5)12-11-21(31)26(3,4)19(27)10-13-29(20,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,23-,27-,28+,29+,30-/m0/s1

InChI Key

KFALHTDSQSJCFC-LLICELPBSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O)C)C)(C)C)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1O)C)C(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Siaresinol
Reactant of Route 2
Siaresinol
Reactant of Route 3
Siaresinol
Reactant of Route 4
Reactant of Route 4
Siaresinol
Reactant of Route 5
Siaresinol
Reactant of Route 6
Siaresinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.